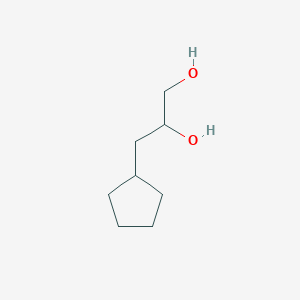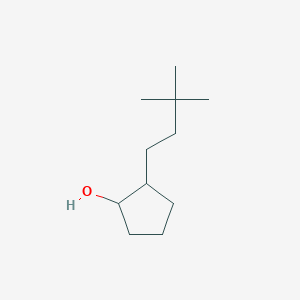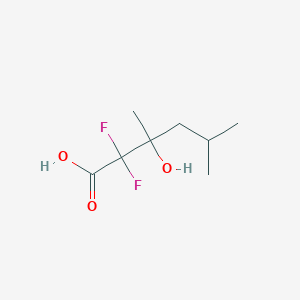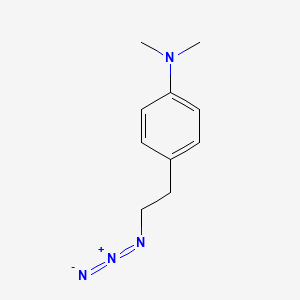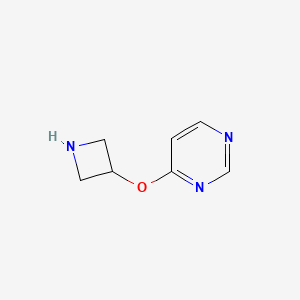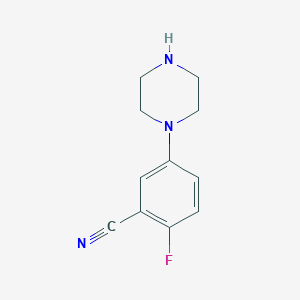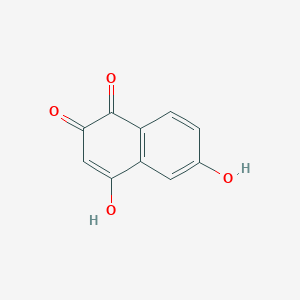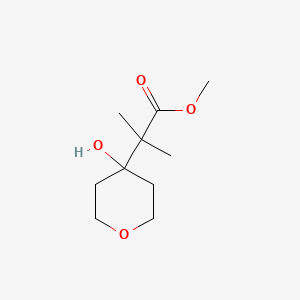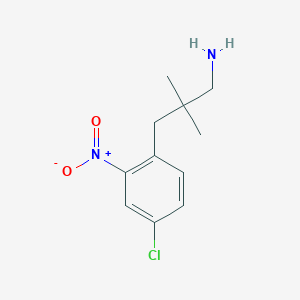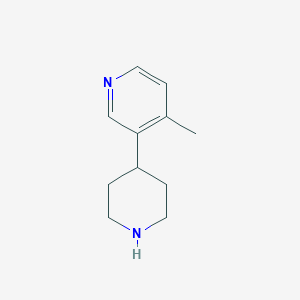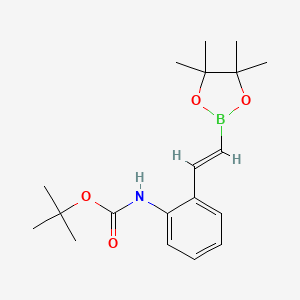
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 3-methyleneazetidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-methyleneazetidine-1-carboxylate: Similar in structure but lacks the additional methylidene group.
1-Boc-3-methyleneazetidine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl group.
3-Methyleneazetidine-1-carboxylic Acid tert-Butyl Ester: Another related compound with slight structural variations
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-methylideneazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-6-12(8(7)9(13)15-5)10(14)16-11(2,3)4/h8H,1,6H2,2-5H3 |
InChI Key |
HRAJMJVLIAUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)


